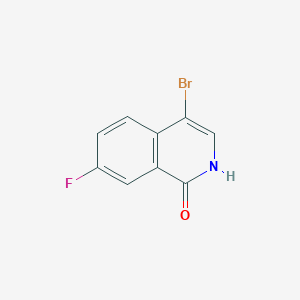

4-Bromo-7-fluoroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

4-bromo-7-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKGMZZJCXAEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-47-2 | |

| Record name | 4-bromo-7-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are widely used for the synthesis of complex molecules. For 4-Bromo-7-fluoroisoquinolin-1(2H)-one , this method can involve the coupling of appropriate halogenated precursors with nucleophiles to introduce the desired fluorine and bromine substituents.

Halogenation and Substitution Reactions

The synthesis may also involve halogenation reactions to introduce the bromine and fluorine atoms at specific positions on the isoquinoline ring. These reactions are typically followed by substitution reactions to achieve the desired substitution pattern.

Data Tables

Currently, there are no specific data tables available for the synthesis of 4-Bromo-7-fluoroisoquinolin-1(2H)-one . However, related compounds like 4-Bromoisoquinolin-1(2H)-one demonstrate the utility of palladium-catalyzed reactions and halogenation techniques in isoquinoline synthesis.

Research Findings

Research in the field of isoquinoline derivatives highlights their potential as intermediates for biologically active compounds. The versatility of these compounds in organic synthesis, particularly through palladium-catalyzed reactions, underscores their importance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) in non-polar solvents like dichloromethane (DCM).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed:

Substituted Isoquinolinones: Depending on the substituents introduced, various substituted isoquinolinones can be formed.

Oxidized or Reduced Derivatives: Different oxidation or reduction products with altered functional groups.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis:

- 4-Bromo-7-fluoroisoquinolin-1(2H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further to create a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Synthetic Routes:

- The synthesis typically involves bromination and fluorination of isoquinolinone derivatives. For instance, the starting isoquinolinone can be treated with bromine in solvents like acetic acid, followed by fluorination using agents such as diethylaminosulfur trifluoride (DAST).

Antimicrobial and Anticancer Properties:

- Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound has shown effectiveness against various microbial strains and cancer cell lines, suggesting its utility in therapeutic applications.

Cytochrome P450 Inhibition:

- A notable area of research focuses on its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is significant for drug metabolism, as it may enhance the efficacy of drugs that are substrates for these enzymes.

Medicinal Chemistry

Pharmaceutical Development:

- Due to its biological activity against specific enzymes and potential antimicrobial effects, 4-Bromo-7-fluoroisoquinolin-1(2H)-one is being investigated as a precursor for the synthesis of novel therapeutic agents . This includes its use in combination therapies to improve treatment outcomes against resistant cancer cell lines.

Structure-Activity Relationship (SAR):

- Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in the molecular structure can significantly influence biological activity, making it essential to study similar compounds for comparative analysis.

Industrial Applications

Development of New Materials:

- The compound is also explored for its potential in developing new materials with specific properties desirable in industrial applications. Its unique chemical characteristics may lead to innovations in specialty chemicals .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-Bromo-7-fluoroisoquinolin-1(2H)-one:

| Study Focus | Findings |

|---|---|

| In Vivo Studies on Tumor Models | Demonstrated significant tumor size reduction compared to control groups, indicating anticancer potential. |

| Combination Therapy Trials | Enhanced efficacy when used alongside established chemotherapeutics against resistant cancer cell lines, suggesting a synergistic effect. |

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of isoquinolinones are highly dependent on the position and nature of substituents. Below is a comparative analysis of 4-Bromo-7-fluoroisoquinolin-1(2H)-one with analogous compounds:

Key Observations:

- Substituent Position: The positional isomer 7-Bromo-4-fluoroisoquinolin-1(2H)-one shares the same molecular formula but exhibits different electronic effects due to bromine and fluorine swapping positions. This alters its dipole moment and reactivity in cross-coupling reactions .

Physicochemical and Hazard Profiles

Notes:

- Hazard data for 4-Bromo-7-fluoroisoquinolin-1(2H)-one indicates moderate toxicity, necessitating precautions like gloves and ventilation during handling .

- Lack of boiling/melting point data in public sources highlights the need for further experimental characterization.

Biological Activity

4-Bromo-7-fluoroisoquinolin-1(2H)-one is an organic compound characterized by its unique bicyclic structure, which includes bromine and fluorine substituents. Its molecular formula is C₉H₅BrFNO, and it has a molecular weight of approximately 242.05 g/mol. This compound has garnered interest due to its potential biological activities, particularly its interactions with cytochrome P450 enzymes and possible antimicrobial properties.

The presence of halogen atoms (bromine and fluorine) in 4-Bromo-7-fluoroisoquinolin-1(2H)-one significantly influences its chemical reactivity and biological properties. The compound exhibits high lipophilicity, with log P values ranging from 1.74 to 3.26, which may enhance its ability to penetrate biological membranes and interact with various biological targets.

Cytochrome P450 Inhibition

A significant area of interest is the compound's role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This inhibition suggests potential applications in drug development, especially in modulating metabolic pathways for various therapeutic agents. Understanding the specific interactions and mechanisms involved could lead to enhanced efficacy and safety profiles for drugs metabolized by these enzymes.

Structure-Activity Relationship (SAR)

The structural characteristics of 4-Bromo-7-fluoroisoquinolin-1(2H)-one are critical for its biological activity. Below is a comparative table highlighting similar compounds and their structural variations:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Bromo-6-fluoroisoquinolin-1(2H)-one | C₉H₅BrFNO | 0.80 |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | C₉H₈BrN | 0.88 |

| 4-Bromo-7-chloroisoquinolin-1(2H)-one | C₉H₅BrClNO | 0.78 |

| 7-Bromo-4-fluoroisoquinolin-1(2H)-one | C₉H₅BrFNO | 0.84 |

These compounds share structural similarities that may influence their reactivity and biological properties, particularly in their interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the broader class of isoquinolinones for their biological activities:

- Antitumor Activity : Isoquinolinones have been studied for their potential antitumor effects, with some derivatives showing promise against various cancer cell lines.

- Antiviral Activity : Research on related compounds has indicated potential antiviral activities, particularly against HIV, suggesting that structural modifications can lead to enhanced efficacy against viral targets .

- Mechanistic Studies : While direct studies on 4-Bromo-7-fluoroisoquinolin-1(2H)-one are sparse, investigations into similar compounds highlight mechanisms involving enzyme inhibition and receptor binding that could be relevant for this compound as well .

Q & A

Basic: What are the established synthetic routes for 4-Bromo-7-fluoroisoquinolin-1(2H)-one, and how are they optimized for yield?

Methodological Answer:

A common approach involves bromination and fluorination of isoquinolinone precursors. For example, 7-amino-3,4-dihydro-1(2H)-isoquinolinone can be treated with hydrobromic acid (HBr) under controlled conditions to introduce bromine at the 7-position, followed by fluorination using agents like Selectfluor™ . Reaction optimization includes temperature control (e.g., 0°C for bromination to minimize side reactions) and solvent selection (acetonitrile for solubility and reactivity balance). Purity is typically verified via HPLC (>97.0% in commercial batches) .

Basic: What analytical techniques are critical for characterizing 4-Bromo-7-fluoroisoquinolin-1(2H)-one?

Methodological Answer:

- HPLC/GC : Used to confirm purity (>97.0% in commercial samples) and detect halogenated byproducts .

- NMR/FT-IR : Key for structural elucidation; bromine and fluorine substituents produce distinct splitting patterns in H/C NMR and characteristic absorption bands in IR .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 241.05) .

Advanced: How do solvent polarity and temperature influence the regioselectivity of transition metal-free cascade reactions involving this compound?

Methodological Answer:

Solvent polarity dictates reaction pathways. For example, in t-BuOK-catalyzed cascade reactions, polar aprotic solvents (e.g., DMF) favor intramolecular cyclization to form isoquinolinone derivatives, while less polar solvents (e.g., THF) may promote alternative dihydroisobenzoquinoline products . Temperature optimization (e.g., 80–100°C) enhances reaction kinetics and reduces side-product formation. Systematic solvent screening and kinetic studies are recommended to map solvent-dependent pathways .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Triangulation : Cross-validate NMR, IR, and X-ray crystallography data to confirm substituent positions .

- Computational Modeling : DFT calculations predict H/C chemical shifts and compare them with experimental data to resolve ambiguities (e.g., distinguishing 4-Bromo-7-fluoro vs. 7-Bromo-4-fluoro isomers) .

- Isotopic Labeling : Use F NMR to track fluorine environments and rule out misassignments .

Advanced: What strategies enable efficient multi-component reactions (MCRs) with 4-Bromo-7-fluoroisoquinolin-1(2H)-one?

Methodological Answer:

MCRs require precise stoichiometric control and catalyst tuning. For example, combining alkynols, aldehydes, and amines with t-BuOK in DMF at 100°C generates isoquinolinone derivatives via imine intermediates . Key steps:

- Pre-activation of aldehydes/amines to form stable intermediates.

- Solvent selection to stabilize transition states (aprotic polar solvents preferred).

- Real-time monitoring via TLC/LC-MS to arrest reactions at optimal conversion points.

Advanced: How can reproducibility challenges in halogenated isoquinolinone synthesis be mitigated?

Methodological Answer:

- Open Data Practices : Document reaction parameters (e.g., exact HBr concentration, cooling rates) to align with FAIR principles .

- Batch Consistency : Use standardized reagents (e.g., >97.0% purity for starting materials) to minimize variability .

- Robustness Testing : Vary catalyst loading (±10%) and solvent ratios in pilot studies to identify critical parameters .

Advanced: What mechanistic insights explain the reactivity of the 1(2H)-one moiety in nucleophilic substitutions?

Methodological Answer:

The ketone group at the 1-position acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic attacks to the 4- and 7-positions. In nucleophilic substitutions (e.g., Suzuki couplings), the bromine at C4 serves as a better leaving group than fluorine due to lower bond dissociation energy, enabling selective functionalization . Kinetic isotope effect (KIE) studies and Hammett plots can further elucidate substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.